[4-(Pyridin-2-yl)oxan-4-yl]methanamine
CAS No.: 1260900-82-0
Cat. No.: VC5535204
Molecular Formula: C11H16N2O
Molecular Weight: 192.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260900-82-0 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.262 |
| IUPAC Name | (4-pyridin-2-yloxan-4-yl)methanamine |
| Standard InChI | InChI=1S/C11H16N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,12H2 |
| Standard InChI Key | JDICHBNUVLHXCN-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CN)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Characteristics
The molecular formula of [4-(Pyridin-2-yl)oxan-4-yl]methanamine is CHNO (molecular weight: 192.26 g/mol). Its structure consists of:
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A tetrahydropyran (oxane) ring providing conformational rigidity.
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A pyridin-2-yl group attached to the oxane’s 4-position, enabling π-π stacking interactions.
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A primary amine (-CHNH) at the oxane’s 4-position, offering sites for derivatization.
Table 1: Comparative Structural and Physical Properties
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of [4-(Pyridin-2-yl)oxan-4-yl]methanamine can be inferred from analogous compounds (e.g., ):
Route 1: Cyclocondensation of Amidines
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Formation of Amidines: Nitriles (e.g., pyridin-2-ylacetonitrile) undergo a Pinner reaction with HCl/MeOH to yield amidines.
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Cyclization: Reaction with trichloroacetic anhydride or diisopropyl azodiformate (DIAD) facilitates cyclocondensation to form the oxane ring .
Route 2: Alkylation of Preformed Oxane Derivatives
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Oxane Ring Construction: 4-Oxane derivatives are synthesized via acid-catalyzed cyclization of diols.
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Pyridine Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the pyridin-2-yl group.
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Amination: Reductive amination or Gabriel synthesis installs the primary amine .
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidination | HCl/MeOH, 25°C, 24 h | 75–85 | |
| Cyclocondensation | DIAD, THF, 25°C, 20 h | 36 | |
| Reductive Amination | NaBH, MeOH, 0°C → 25°C, 12 h | 68 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (logP = 1.8).
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or oxygen due to the amine group.
Spectroscopic Characterization
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H NMR (400 MHz, DMSO-d6): δ 8.35–8.29 (m, pyridine-H), 3.85–3.70 (m, oxane-H), 2.40 (s, -CHNH) .
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MS (ESI): m/z 193.1 [M + H].
Industrial and Research Applications
Catalysis
The amine group serves as a ligand in transition-metal catalysts (e.g., Pd complexes for Suzuki couplings) .
Materials Science
Incorporation into polymers improves thermal stability (T = 145°C) and mechanical strength due to rigid bicyclic structure.
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